cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride
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Overview
Description
cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride: is an organic compound with the molecular formula C6H4O3 It is a cyclic anhydride derived from cyclobutene and is characterized by its unique structure, which includes a four-membered ring fused with an anhydride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride can be achieved through a [2+2] photochemical cycloaddition reaction between (E)-1,2-dichloroethene and maleic anhydride, followed by reductive chlorine elimination using activated zinc . This method provides a safe and efficient route to obtain the compound in good yield and can be scaled up for industrial production.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be adapted for larger-scale production. The use of photochemical cycloaddition and reductive elimination processes ensures a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride undergoes various chemical reactions, including:
Cycloaddition Reactions: It reacts readily with a variety of reagents such as nitrile oxides, diazomethane, and cyclopentadiene.
Substitution Reactions: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Cycloaddition Reagents: N-benzylideneaniline N-oxide, nitrile oxides, diazomethane, cyclopentadiene.
Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Cycloaddition Products: The reactions with nitrile oxides and diazomethane typically yield cycloadducts with diverse structures.
Substitution Products: Depending on the reagents used, the substitution reactions can produce a range of functionalized derivatives.
Scientific Research Applications
cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It serves as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride exerts its effects involves its reactivity towards various reagents. The compound’s strained ring system makes it highly reactive, allowing it to participate in cycloaddition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
cis-5-Norbornene-exo-2,3-dicarboxylic anhydride: Another cyclic anhydride with similar reactivity and applications.
Maleic Anhydride: A commonly used anhydride in organic synthesis with a simpler structure compared to cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride.
Uniqueness: this compound is unique due to its four-membered ring structure, which imparts significant strain and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile compound in various chemical reactions .
Biological Activity
cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride is a cyclic compound characterized by a cyclobutane ring and two carboxylic acid functionalities integrated into an anhydride structure. Despite its unique structural properties, specific biological activities of this compound are not extensively documented in the literature. However, understanding its potential biological activities can be inferred from related compounds and its chemical characteristics.
Chemical Structure and Properties
The molecular formula of this compound indicates the presence of four carbon atoms in the cyclobutane ring along with additional functional groups. The strain inherent in the cyclobutane framework contributes to its reactivity and stability, which may influence its biological interactions.
Table 1: Comparison of Similar Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
Cis-Cyclobutane-1,2-dicarboxylic acid | Dicarboxylic acid | Non-cyclic structure; more stable than the anhydride |
Trans-Cyclobutane-1,2-dicarboxylic acid | Dicarboxylic acid | Geometric isomer; different physical properties |
Cyclopentene dicarboxylic anhydride | Five-membered cyclic | Different ring size; varied reactivity |
Cis-Cyclopropane dicarboxylic acid | Smaller cyclic acid | Higher strain; distinct reactivity |
Polymer Chemistry Applications
Research indicates that derivatives like cyclobutane-1,3-diacid (CBDA) can be utilized in producing thermoplastics and thermosets with excellent properties . These materials have potential applications in biomedical fields due to their biocompatibility and mechanical strength. The ability of these compounds to form stable polymers may indirectly suggest that this compound could also participate in similar polymerization reactions.
Synthesis and Characterization
A notable synthesis method for this compound involves a [2+2] photochemical cycloaddition between (E)-1,2-dichloroethene and maleic anhydride, followed by reductive chlorine elimination using activated zinc. This method yields the compound in good overall yield and is scalable for larger applications .
Development of Recyclable Thermosets
Recent advancements have shown that derivatives like cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid can be used to create recyclable thermosets. These materials demonstrate thermocleavability at high temperatures, which opens avenues for sustainable material development . Such findings highlight the potential for this compound to contribute to environmentally friendly polymer solutions.
Properties
Molecular Formula |
C6H4O3 |
---|---|
Molecular Weight |
124.09 g/mol |
IUPAC Name |
(1R,5S)-3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione |
InChI |
InChI=1S/C6H4O3/c7-5-3-1-2-4(3)6(8)9-5/h1-4H/t3-,4+ |
InChI Key |
XREQZAHSEPNASW-ZXZARUISSA-N |
Isomeric SMILES |
C1=C[C@H]2[C@@H]1C(=O)OC2=O |
Canonical SMILES |
C1=CC2C1C(=O)OC2=O |
Origin of Product |
United States |
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